molecular formula C17H14ClFN2OS B2750168 (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone CAS No. 851801-70-2

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone

Cat. No.: B2750168
CAS No.: 851801-70-2
M. Wt: 348.82
InChI Key: PRYMPEIMBVLLIT-UHFFFAOYSA-N
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Description

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorobenzylthio group, a dihydroimidazolyl group, and a fluorophenylmethanone moiety. Its unique structure allows it to participate in a variety of chemical reactions and exhibit potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorobenzylthio Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a thiol compound under basic conditions to form the chlorobenzylthio intermediate.

    Cyclization to Form the Dihydroimidazole Ring: The chlorobenzylthio intermediate is then reacted with an appropriate amine and a carbonyl compound to form the dihydroimidazole ring through a cyclization reaction.

    Introduction of the Fluorophenylmethanone Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the chlorobenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the fluorophenylmethanone moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique reactivity and stability make it a valuable component in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of cell function and growth. Additionally, it may interact with receptors on the cell surface, triggering signaling pathways that result in specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2-((4-chlorobenzyl)thio)-1H-imidazol-1-yl)(3-fluorophenyl)methanone: Similar structure but lacks the dihydro component.

    (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone: Similar structure but with a different position of the fluorine atom.

    (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The uniqueness of (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-fluorophenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chlorobenzylthio and fluorophenylmethanone moieties allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2OS/c18-14-6-4-12(5-7-14)11-23-17-20-8-9-21(17)16(22)13-2-1-3-15(19)10-13/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYMPEIMBVLLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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